![molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0](/img/structure/B138826.png)
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0) is a spirocyclic compound featuring a cyclohexane ring fused with a 1,4-dioxolane moiety and an ethyl ester group at position 7. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . Key physicochemical properties include a LogP of 1.48, indicating moderate lipophilicity, and a polar surface area (PSA) of 44.76 Ų, reflecting its oxygen-rich structure . The compound has 0 hydrogen bond donors and 4 acceptors, influencing its solubility and reactivity . It is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and functional materials .
Preparation Methods
The synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions in toluene, with the removal of water by a Dean-Stark trap . The reaction scheme can be summarized as follows:
Reactants: Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol, concentrated sulfuric acid.
Solvent: Toluene.
Conditions: Reflux for 16 hours with water removal.
Chemical Reactions Analysis
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood. its biological activities are thought to involve interactions with specific molecular targets such as metalloproteinases and TRPM8 receptors . These interactions can modulate various cellular pathways, leading to effects such as inhibition of enzyme activity or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural similarities with Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, differing primarily in substituents or functional groups:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Structural Differences |
---|---|---|---|---|---|---|
This compound | 1489-97-0 | C₁₁H₁₈O₄ | 214.26 | 1.48 | 44.76 | Reference compound |
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 24730-88-9 | C₁₂H₂₀O₄ | 228.28 | 1.1* | 44.76 | Methyl substitution at position 8 |
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 | C₁₂H₁₈O₅ | 242.27 | 0.95* | 53.99 | Formyl group at position 8 |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate | - | C₁₁H₁₈O₄ | 214.26 | 1.48 | 44.76 | Ester group at position 6 instead of 8 |
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 66500-55-8 | C₉H₁₂O₅ | 200.19 | 0.82 | 77.76 | Hydroxy and carboxylic acid at position 8 |
*Estimated based on structural analogs .
Key Observations:
- Substituent Effects : Methyl or formyl groups at position 8 increase molecular weight and alter LogP. For example, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (LogP 1.1) is less lipophilic than the parent compound due to steric hindrance .
- Functional Group Influence : The formyl derivative (CAS 1006686-08-3) has a higher PSA (53.99 Ų) due to the additional carbonyl group, enhancing polarity .
Key Observations:
- Catalytic Methods : Palladium-catalyzed routes (e.g., ) offer high yields and selectivity compared to traditional Grignard additions (e.g., ).
- Purification Challenges : Derivatives with polar groups (e.g., hydroxy or formyl) require advanced techniques like recrystallization or HPLC .
Key Observations:
Biological Activity
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique organic compound classified as a spirocyclic ester, characterized by its molecular formula and a molecular weight of 214.26 g/mol. Its distinctive spiro structure consists of a dioxaspirodecane ring system fused with a carboxylate ester group, which contributes to its potential biological activities and applications in synthetic chemistry.
- Molecular Formula :
- Molecular Weight : 214.26 g/mol
- Physical Form : Colorless to yellow liquid
- Purity : Typically around 95% in commercial samples
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving the alkylation of ethyl 3-oxopiperidine-1-carboxylate or the use of enantiopure 4-piperidone as a starting material. The compound can also be synthesized by reacting 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base like triethylamine under controlled conditions .
Biological Activity
This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound has been studied for several biological effects:
The biological activity of this compound is attributed to its ability to modulate various biological processes, including:
- Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : Its structural conformation allows it to bind to various receptors, influencing physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of dioxaspiro compounds exhibit antimicrobial properties. This compound could be explored further for its efficacy against bacterial and fungal strains .
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
- Analgesic Potential : Some spirocyclic compounds have shown promise as analgesics in animal models, warranting further investigation into the pain-relieving properties of this compound .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | C11H18O4 | Contains a vinyl group | Enhanced reactivity due to vinyl |
Mthis compound | C10H16O4 | Methyl ester group | Different reactivity profile |
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | C12H20O4 | Methyl substitution | Variability in chemical properties |
Applications in Research and Industry
This compound has numerous applications across different scientific fields:
- Medicinal Chemistry : Investigated as a potential lead compound for drug development due to its unique structural features.
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules and polymers.
- Material Science : Potential applications in developing specialty chemicals and coatings.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and how do they influence its reactivity in synthetic applications?
- Answer : The compound (C₁₁H₁₈O₄, MW 214.26) has a LogP of 1.48, indicating moderate hydrophobicity, and a polar surface area (PSA) of 44.76 Ų, which impacts solubility and hydrogen-bonding interactions. The spirocyclic 1,4-dioxane ring contributes to steric hindrance, affecting nucleophilic attack at the ester group. Computational studies (e.g., topological polar surface area) and experimental data (e.g., melting point, solubility) should guide solvent selection and reaction design. Reference spectroscopic data (¹H/¹³C NMR, IR) are critical for structural validation .
Q. How is this compound synthesized, and what are the common intermediates?
- Answer : A typical route involves reducing 1,4-dioxaspiro[4.5]decan-8-one (CAS 22428-87-1) with NaBH₄ in MeOH to yield 1,4-dioxaspiro[4.5]decan-8-ol, followed by esterification with ethyl chloroformate. Alternative methods include direct carboxylation of spirocyclic precursors using ethyl esters. Yields vary (61–99%) depending on purification techniques (e.g., column chromatography with PE:EA gradients). Key intermediates include 8-hydroxy and 8-keto derivatives .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer :
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and ester group orientation (e.g., δ ~4.13 ppm for dioxane protons, δ ~170 ppm for carbonyl carbons) .
- MS : High-resolution mass spectrometry (HRMS-ESI) to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 235.1310) .
- Chromatography : HPLC or GC-MS for purity assessment, especially after functionalization (e.g., boronate derivatives in ) .
Advanced Research Questions
Q. How can stereoselective modifications of the spirocyclic core be achieved, and what challenges arise in controlling diastereomer ratios?
- Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, LiAlH₄ reduction of ethyl 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate yields a diastereomeric alcohol (91% yield), with selectivity influenced by steric effects of the 9,9-dimethyl groups. NMR-based conformational analysis and X-ray crystallography (e.g., asymmetric unit data in ) are critical for resolving stereochemical outcomes .
Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?
- Answer : Density Functional Theory (DFT) studies can model transition states for ester hydrolysis or nucleophilic substitutions. Parameters like HOMO-LUMO gaps and Fukui indices help predict electrophilic/nucleophilic sites. For spirocyclic systems, molecular dynamics simulations assess ring strain and conformational flexibility .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Answer : Contradictions often arise from residual solvents, diastereomers, or impurities. Strategies include:
- 2D NMR : HSQC/HMBC to assign ambiguous peaks.
- Crystallization : Single-crystal X-ray diffraction for absolute configuration determination.
- Reproducibility checks : Standardizing reaction conditions (e.g., temperature, solvent purity) as in vs. 10 .
Q. What safety protocols are essential when handling this compound in catalytic hydrogenation or high-temperature reactions?
- Answer :
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (inspected for integrity), and face shields.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ from decarboxylation).
- Spill management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .
Q. Methodological Considerations Table
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWGBLTOSRBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440753 | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-97-0 | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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